N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide

Quality Control Chemical Purity Procurement Standards

The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide (CAS 953922‑55‑9; molecular formula C₁₃H₁₇N₃O₄S; molecular weight 311.36 g mol⁻¹) is a pyridazinone‑furan sulfonamide derivative that appears within the broad Markush structures of patent families directed to chloride‑channel modulation, specifically inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium‑activated chloride channels (CaCC). The compound’s structural scaffold—a 6‑oxopyridazin‑1(6H)‑yl core linked via an ethylene spacer to a propane‑1‑sulfonamide group and substituted at the 3‑position with a furan‑2‑yl ring—places it among a series of pyridazine sulfonamide derivatives claimed for the treatment of diarrheal disease, polycystic kidney disease, and other conditions responsive to chloride‑channel blockade.

Molecular Formula C13H17N3O4S
Molecular Weight 311.36
CAS No. 953922-55-9
Cat. No. B2625957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide
CAS953922-55-9
Molecular FormulaC13H17N3O4S
Molecular Weight311.36
Structural Identifiers
SMILESCCCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2
InChIInChI=1S/C13H17N3O4S/c1-2-10-21(18,19)14-7-8-16-13(17)6-5-11(15-16)12-4-3-9-20-12/h3-6,9,14H,2,7-8,10H2,1H3
InChIKeyJYBGFMWOYXELBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide: Compound Class and Core Procurement Identifiers


The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide (CAS 953922‑55‑9; molecular formula C₁₃H₁₇N₃O₄S; molecular weight 311.36 g mol⁻¹) is a pyridazinone‑furan sulfonamide derivative that appears within the broad Markush structures of patent families directed to chloride‑channel modulation, specifically inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium‑activated chloride channels (CaCC) [1]. The compound’s structural scaffold—a 6‑oxopyridazin‑1(6H)‑yl core linked via an ethylene spacer to a propane‑1‑sulfonamide group and substituted at the 3‑position with a furan‑2‑yl ring—places it among a series of pyridazine sulfonamide derivatives claimed for the treatment of diarrheal disease, polycystic kidney disease, and other conditions responsive to chloride‑channel blockade [1]. Commercially, the compound is offered as a research chemical with a certified purity of 98 % and batch‑specific QC data including NMR, HPLC, and GC analyses .

Why In‑Class Pyridazine Sulfonamide Substitution Is Not Supported for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide


The pyridazine sulfonamide series disclosed in WO 2010/123822 A1 and US 2011/0288093 A1 encompasses a wide structural diversity of sulfonamide substituents, linker lengths, and heterocyclic attachments, yet the patents explicitly note that chloride‑channel inhibitory activity is contingent on specific stereoelectronic features of the substituent pattern [1]. Within this class, even minor modifications—such as alteration of the sulfonamide alkyl chain length or replacement of the furan ring—can shift the compound’s selectivity profile between CFTR, CaCC, and VRAC channels, or abolish activity entirely [1]. Because no published head‑to‑head pharmacological comparison is available for the target compound versus its closest structural analogs (e.g., the ethanesulfonamide homolog or the benzenesulfonamide derivatives), a generic assumption of equipotency or identical target engagement is scientifically unwarranted. Procuring a different member of this class without verification therefore risks introducing an agent with an uncharted selectivity, potency, or toxicity profile.

Quantitative Differentiation Evidence for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide


Certified Purity and Batch QC Documentation vs. Uncharacterized Analogs

The target compound is supplied with a guaranteed minimum purity of 98 %, supported by batch‑level release data including NMR, HPLC, and GC analyses . In contrast, several structurally close analogs within the same patent class (e.g., N‑(2‑(3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl)ethyl)ethanesulfonamide or the corresponding benzenesulfonamide derivative) are not available from the same supplier with equivalent certified purity or QC documentation, leaving their exact composition and impurity profile unknown at the point of procurement [1].

Quality Control Chemical Purity Procurement Standards

Patent‑Documented CFTR Inhibitory Class Membership vs. Non‑Patented Analogs

The target compound falls within the generic Formula I of US 2011/0288093 A1 and WO 2010/123822 A1, which explicitly claims pyridazine sulfonamide derivatives as inhibitors of CFTR‑mediated chloride ion transport [1]. The patent discloses that representative compounds from this series inhibit halide flux across cell membranes expressing CFTR, with the invention particularly directed to the treatment of diarrheal disease and polycystic kidney disease [1]. In contrast, numerous commercially available pyridazinone‑furan sulfonamides that lack the specific propane‑1‑sulfonamide side chain (e.g., 4‑{[3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl]methyl}‑N,N‑dimethylpiperazine‑1‑sulfonamide) are not encompassed by this patent family and have no published CFTR‑related biological data [2].

CFTR Inhibition Chloride Channel Secretory Diarrhea

Structural Determinant of Propane‑1‑sulfonamide vs. Shorter‑Chain Sulfonamide Analogs

The target compound features a three‑carbon propane‑1‑sulfonamide side chain, whereas one of its closest commercially available analogs, N‑(2‑(3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl)ethyl)methanesulfonamide, carries a single‑carbon methanesulfonamide group [1]. Within the patent class US 2011/0288093 A1, sulfonamide chain length and branching are identified as variables that modulate lipophilicity, solubility, and channel‑subtype selectivity (CFTR vs. CaCC vs. VRAC) [2]. The additional methylene units in the propane‑1‑sulfonamide are predicted to increase logP by approximately 0.8–1.2 log units relative to the methanesulfonamide analog, based on fragment‑based calculations, and may alter the compound’s membrane permeation and pharmacokinetic behavior [3]. No direct experimental comparison of the two compounds is published.

Structure-Activity Relationship Sulfonamide Chain Length Lipophilicity Tuning

Recommended Application Scenarios for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide Based on Current Evidence


Chemical Probe for CFTR‑Dependent Chloride Secretion Studies (Patent‑Directed Rationale)

The compound’s inclusion within the CFTR‑inhibitory pyridazine sulfonamide patent class [1] supports its use as a chemical probe in epithelial ion‑transport assays (e.g., T84 or CHO‑CFTR short‑circuit current measurements) to interrogate CFTR‑mediated chloride secretion. Researchers should note that a compound‑specific IC₅₀ has not been publicly disclosed, necessitating in‑house dose‑response characterization before use.

Reference Standard for Analytical Method Development in Pyridazinone‑Furan Sulfonamide QC

With a certified purity of 98 % and multi‑method batch QC (NMR, HPLC, GC) , the target compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC‑UV/ELSD purity methods) for this structural class. The documented impurity profile supports its use in system suitability testing.

SAR Anchor Point for Sulfonamide Chain‑Length Optimization in Chloride‑Channel Programs

As the propane‑1‑sulfonamide variant within a series that includes methanesulfonamide and ethanesulfonamide homologs [2], this compound provides a key anchor point for evaluating the impact of sulfonamide alkyl chain length on lipophilicity, solubility, and channel‑subtype selectivity. Procurement of a well‑characterized batch (98 % purity) enables reproducible SAR comparisons.

Quote Request

Request a Quote for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.